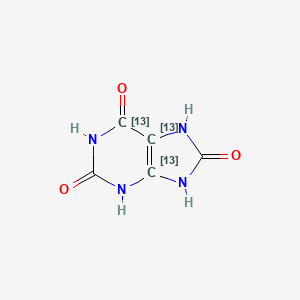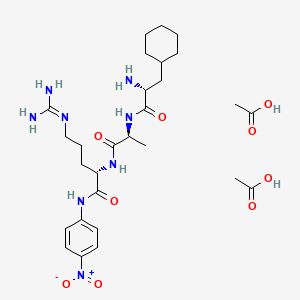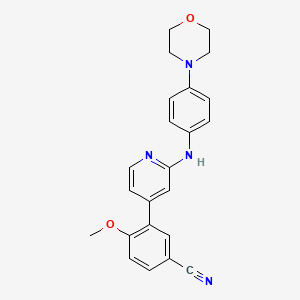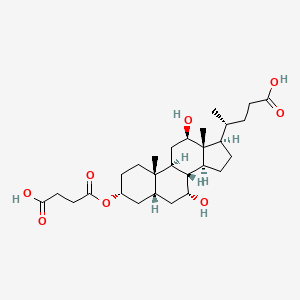
(3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biology, this compound is studied for its potential role in various biochemical pathways. It may act as a precursor to biologically active molecules or as a probe to study enzyme mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable for applications in pharmaceuticals, agrochemicals, and other sectors.
Mechanism of Action
The mechanism of action of (3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid include other bile acids and their derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its relevance in scientific research make it a compound of significant interest.
Properties
CAS No. |
94159-47-4 |
|---|---|
Molecular Formula |
C28H44O8 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,12R,13R,14S,17R)-3-(3-carboxypropanoyloxy)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C28H44O8/c1-15(4-7-23(31)32)18-5-6-19-26-20(14-22(30)28(18,19)3)27(2)11-10-17(12-16(27)13-21(26)29)36-25(35)9-8-24(33)34/h15-22,26,29-30H,4-14H2,1-3H3,(H,31,32)(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22-,26+,27+,28-/m1/s1 |
InChI Key |
HCNXRYWFDFDKOR-LVLJDNOQSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)CCC(=O)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)CCC(=O)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



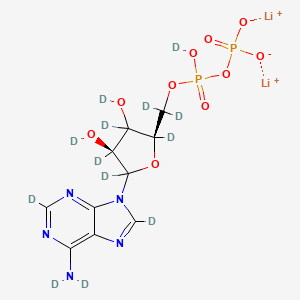
![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)
![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)
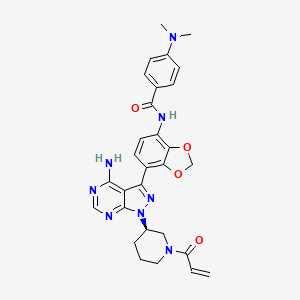


![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

